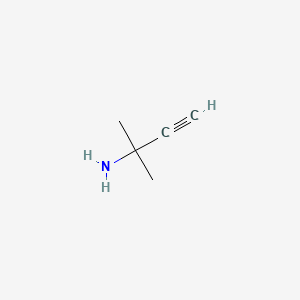

2-methylbut-3-yn-2-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylbut-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-5(2,3)6/h1H,6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGCBIWQHSRQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062752 | |

| Record name | 3-Butyn-2-amine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-58-7 | |

| Record name | 1,1-Dimethylpropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyn-2-amine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-amine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Butyn-2-amine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylprop-3-ynylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methylbut 3 Yn 2 Amine and Its Derivatives

Direct Synthesis Approaches

The creation of 2-methylbut-3-yn-2-amine, also known as 1,1-dimethylpropargylamine, can be achieved through various synthetic pathways, including the conversion of readily available materials and novel one-pot catalytic methods.

Preparation from Commercially Available Precursors

A principal and industrially significant precursor for this compound is 2-methylbut-3-yn-2-ol. The synthesis of this tertiary propargyl alcohol is a well-established industrial process.

Synthesis of 2-Methylbut-3-yn-2-ol: This precursor is most commonly synthesized via the Favorskii reaction, which involves the ethynylation of acetone (B3395972) with acetylene (B1199291). wikipedia.orggoogle.com The reaction is typically promoted by a base, such as an alkali metal hydroxide (B78521) or alkoxide, and can also be catalyzed by Lewis acids. wikipedia.org An industrial method involves using liquid potassium hydroxide as a catalyst and liquid ammonia (B1221849) as a solvent to facilitate a homogeneous reaction between acetylene and acetone, leading to high yields of 2-methylbut-3-yn-2-ol. google.com

Conversion to this compound: The transformation of the tertiary alcohol to the corresponding primary amine represents a key synthetic step. Modern catalytic methods offer direct routes for this conversion. Direct amination of alcohols using ammonia can be accomplished with specialized catalyst systems. For instance, ruthenium complexes, such as those derived from [Ru₃(CO)₁₂] or [RuHCl(CO)(PPh₃)₃], have proven effective for the direct conversion of secondary alcohols to primary amines with high selectivity. ed.ac.uksci-hub.se Another advanced method is the gold-catalyzed hydroamination of propargylic alcohols, which proceeds through a 3-hydroxyimine intermediate that can be subsequently reduced to the target amino alcohol. ucl.ac.uk These catalytic amination strategies represent efficient methods for converting the readily available 2-methylbut-3-yn-2-ol into this compound.

Novel Catalytic Routes to this compound

Modern synthetic chemistry emphasizes atom economy and procedural simplicity, leading to the development of multicomponent reactions (MCRs) for the direct synthesis of complex molecules like propargylamines. The most prominent of these is the A³ coupling reaction (Aldehyde-Alkyne-Amine).

For the synthesis of this compound, a variation of this reaction using a ketone (acetone), an alkyne (acetylene), and an amine (ammonia) is employed. This one-pot reaction offers a highly efficient and direct route to the target compound, bypassing the need to pre-form intermediates.

The general mechanism involves the in-situ formation of an iminium ion from the ketone and amine, which is then attacked by a metal acetylide species generated from the alkyne and the catalyst. A wide array of metal catalysts can facilitate this transformation, with copper, silver, and gold being particularly common. ucl.ac.ukacs.org The reaction is valued for its versatility and ability to proceed under mild conditions. ucl.ac.uk For example, silver iodide has been shown to effectively catalyze the three-component coupling in water, even for reactions involving less reactive aliphatic aldehydes. organic-chemistry.org

Derivatization Strategies Utilizing the Alkyne Moiety

The terminal alkyne group in this compound is a versatile functional handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira-type)

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is extensively used to derivatize molecules containing a terminal alkyne, such as this compound and its structural analog, 2-methylbut-3-yn-2-ol. The reaction is typically carried out under mild conditions, often at room temperature, using a base like an amine which can also serve as the solvent.

A study on the copper-free Sonogashira coupling of 2-methylbut-3-yn-2-ol with various aryl bromides demonstrated the efficiency of this method. Using a catalytic system of Pd(OAc)₂ with a suitable ligand and DBU as the base in THF, a wide range of aryl-substituted derivatives were synthesized in good to excellent yields.

Table 1: Copper-Free Palladium-Catalyzed Coupling of 2-Methylbut-3-yn-2-ol with Aryl Bromides

Reaction conditions: Aryl bromide (1.0 mmol), 2-methylbut-3-yn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %), DBU (3 mmol), 80 °C, 6 h. Yields refer to isolated products.

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | 3-Bromoaniline (B18343) | 4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol | 86 |

| 2 | 4-Bromo-N,N-dimethylaniline | 4-(4-(Dimethylamino)phenyl)-2-methylbut-3-yn-2-ol | 95 |

| 3 | 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | 96 |

| 4 | 1-Bromo-4-chlorobenzene | 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-ol | 97 |

| 5 | 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol | 98 |

| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-2-methylbut-3-yn-2-ol | 95 |

| 7 | 1-Bromonaphthalene | 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol | 95 |

This table is adapted from research findings to illustrate the scope of the Sonogashira reaction with a structurally similar compound.

The choice of ligand coordinated to the palladium center is crucial for the success of the Sonogashira coupling, influencing catalyst stability, activity, and the scope of compatible substrates. Phosphine (B1218219) ligands are most commonly employed.

Research into the copper-free coupling of 3-bromoaniline with 2-methylbut-3-yn-2-ol highlighted significant ligand effects on the reaction yield. While various phosphine ligands were tested, tri(p-tolyl)phosphine [P(p-tol)₃] provided the highest yield, indicating that electron-rich and sterically accessible phosphines are highly effective. The use of bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos has also been shown to be critical in promoting certain types of coupling reactions.

Table 2: Ligand Effects on the Sonogashira Coupling of 3-Bromoaniline

Reaction conditions: 3-bromoaniline (1.0 mmol), 2-methylbut-3-yn-2-ol (1.2 mmol), Pd(OAc)₂ (0.03 mmol), ligand (6 mol %), DBU (3 equiv), THF, 6 h, 80 °C.

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | PPh₃ | 84 |

| 2 | P(p-FC₆H₄)₃ | 75 |

| 3 | P(p-tol)₃ | 89 |

| 4 | P(o-tol)₃ | 45 |

This table is based on experimental data to show the impact of different ligands on reaction efficiency.

The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). The role of the copper co-catalyst is to increase the reaction rate, allowing the coupling to proceed under milder conditions, such as at room temperature.

The mechanism involves two interconnected catalytic cycles. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. The subsequent step is a transmetalation, where the copper acetylide transfers its alkyne group to the palladium center. Finally, reductive elimination from the palladium complex yields the final cross-coupled product and regenerates the Pd(0) catalyst.

While the use of copper is traditional and highly effective, its presence can sometimes lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling). This has driven the development of copper-free Sonogashira protocols, which are particularly valuable in industrial applications to avoid copper contamination in the final product. These copper-free versions, however, often require more forcing conditions or highly specialized and expensive ligands to achieve comparable efficiency. In some instances, palladium-free systems relying solely on copper catalysis with specific ligands have also been developed, operating through a proposed Cu(I)/Cu(III) catalytic cycle. acs.org

Decarboxylative Coupling Approaches

Decarboxylative coupling has emerged as a powerful strategy for forming carbon-nitrogen (C-N) bonds, offering an alternative to traditional cross-coupling methods. These reactions typically involve the coupling of a carboxylic acid with a nitrogen-containing nucleophile. While direct decarboxylative coupling involving this compound is not extensively documented, the principles of the methodology can be applied to its synthesis and derivatization.

Recent advancements have demonstrated the synergistic use of copper catalysis and photoredox catalysis to facilitate C(sp³)–N bond formation. princeton.edu This dual catalytic system allows for the coupling of abundant alkyl carboxylic acids with a wide range of nitrogen nucleophiles, including heterocycles, amides, and sulfonamides. princeton.edu The reactions proceed under mild conditions, often at room temperature, and are notable for their rapid reaction times and high efficiency. princeton.edu The general approach uses an alkyl carboxylic acid, which is activated to generate an alkyl radical that subsequently couples with the nitrogen nucleophile. princeton.edunih.gov This method's applicability to complex drug molecules highlights its potential for late-stage functionalization. princeton.edu

Copper-catalyzed decarboxylative couplings that are palladium- and ligand-free have also been developed, presenting a cost-effective and stable catalytic system for creating C(sp²)–C(sp³) bonds. rsc.org

Table 1: Key Features of Decarboxylative C-N Coupling

| Feature | Description | Source(s) |

|---|---|---|

| Catalysis | Synergistic copper and photoredox catalysis; or standalone copper catalysis. | princeton.edu, rsc.org |

| Reactants | Readily available alkyl carboxylic acids and various nitrogen nucleophiles. | princeton.edu, nih.gov |

| Conditions | Mild, often at room temperature. | princeton.edu |

| Advantages | High efficiency, broad substrate scope, rapid reaction times, tolerance of complex molecules. | princeton.edu |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, broad scope, and simple execution. organic-chemistry.org This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes, such as this compound, and organic azides. organic-chemistry.orgnih.govrsc.org

The process functions effectively in aqueous solutions and at room temperature, making it suitable for a wide range of applications, including bioconjugation. nih.govsigmaaldrich.com The copper(I) catalyst is crucial for the reaction's success, as the uncatalyzed thermal cycloaddition requires high temperatures and often yields a mixture of regioisomers. organic-chemistry.org The Cu(I)-catalyzed mechanism proceeds through a copper-acetylide intermediate, ensuring the specific formation of the 1,4-isomer. organic-chemistry.org The use of specialized ligands can stabilize the Cu(I) oxidation state and protect sensitive substrates, such as proteins, during the reaction. nih.govsigmaaldrich.com

The primary application of the CuAAC reaction with this compound is the synthesis of a diverse library of 1,2,3-triazole derivatives. nih.gov Triazoles are not merely passive linkers; they can engage in hydrogen bonding and dipole interactions, making them valuable motifs in medicinal chemistry and drug discovery. nih.gov By reacting this compound with various functionalized azides, a wide array of triazole-containing compounds can be generated.

The versatility of this method allows for the coupling of unprotected peptide monomers in water, leading to multivalent conjugates that can exhibit enhanced affinity and specificity for biological targets. nih.gov The reaction conditions can be optimized using different copper sources, such as copper(II) acetate (B1210297) (which is reduced in situ) or copper(I) iodide, and can even be performed under mechanochemical (milling) conditions, which can be more efficient than solution-based methods. beilstein-journals.orged.ac.uk

Table 2: Illustrative CuAAC Reactions with this compound

| Alkyne Reactant | Azide Partner (Example) | Catalyst System (Example) | Product | Source(s) |

|---|---|---|---|---|

| This compound | Benzyl azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-(1-amino-1-methylethyl)-1H-1,2,3-triazole | organic-chemistry.org, mdpi.com |

| This compound | Azidothymidine (AZT) | Cu(I) iodide, DIPEA | 4-(1-Amino-1-methylethyl)-1-(3'-deoxy-3'-azidothymidinyl)-1H-1,2,3-triazole | beilstein-journals.org, mdpi.com |

Transition Metal-Catalyzed Cyclization Reactions

Transition metals are widely employed to catalyze the cyclization of substrates containing both an alkyne and a nucleophile, providing atom-economical routes to heterocyclic structures. uninsubria.itnih.gov Silver and palladium catalysts are particularly effective in mediating such transformations for derivatives of this compound.

Silver catalysts can efficiently promote the intramolecular cyclization of substrates containing both a hydroxyl group and an alkyne. A derivative of this compound, appropriately functionalized with a hydroxyl group, could undergo a silver-catalyzed 5-exo-dig cyclization to yield a five-membered oxygen-containing heterocycle. This type of reaction has been successfully used to synthesize 2-methylene-2,3-dihydrobenzofuran derivatives from ortho-hydroxyphenyl alkynyl alcohols. sioc-journal.cn The reaction proceeds under mild conditions, often at room temperature, with low catalyst loadings of a silver salt like silver carbonate. sioc-journal.cn The mechanism involves the activation of the alkyne by the π-philic silver catalyst, which facilitates the intramolecular nucleophilic attack by the oxygen atom. Similar silver-catalyzed cascade reactions involving carboxylation and 5-exo-dig cyclization have been developed to produce 2-furanone derivatives. nih.gov

Analogous to O-cyclization, silver catalysts are effective in promoting the intramolecular attack of a nitrogen nucleophile onto an alkyne. This strategy provides access to a variety of nitrogen-containing heterocycles. For instance, N-(prop-2-yn-1-yl)pyridin-2-amines can be cyclized using a silver catalyst to produce substituted imidazo[1,2-a]pyridines with high regioselectivity and good yields under mild conditions. researchgate.net A derivative of this compound featuring a suitably positioned secondary amine or other nitrogen nucleophile could undergo a similar transformation. Silver-catalyzed tandem cyclizations have also been developed to synthesize complex azaoxaspirocycles and diazaspirocycles from substrates bearing two internal nucleophiles (oxygen or nitrogen). chemrxiv.org The key step is the intramolecular attack on an in situ-generated iminium intermediate, which is formed after the initial silver-promoted N-cyclization onto the alkyne. chemrxiv.org

Palladium-catalyzed oxidative carbonylation introduces a carbonyl group (CO) into a molecule by reacting an alkyne with carbon monoxide and an oxygen source. researchgate.net This methodology can be applied to terminal alkynes to synthesize α,β-unsaturated esters and other carbonyl-containing compounds. rsc.orgnih.gov Research on the closely related compound 2-methyl-3-butyn-2-ol (B105114) has shown that oxidative carbonylation can be achieved using a PdI₂-KI catalyst system in the presence of CO and O₂ in methanol. researchgate.net A similar reaction with this compound would be expected to produce derivatives such as β-amino-α,β-unsaturated esters or amides. The reaction tolerates a wide range of functional groups and provides a direct route to highly functionalized molecules. researchgate.net For example, N-Boc-protected amino-alkynols undergo palladium-catalyzed oxidative heterocyclization-alkoxycarbonylation to form pyrrole-3-carboxylic esters. researchgate.net

Table 3: Components for Palladium-Catalyzed Oxidative Carbonylation of Alkynes

| Component | Role/Example | Source(s) |

|---|---|---|

| Substrate | Terminal Alkyne (e.g., this compound derivative) | researchgate.net, nih.gov |

| Catalyst | Pd(II) salt (e.g., PdI₂, Palladium Acetate) | researchgate.net, researchgate.net |

| Ligand/Additive | KI, TMEDA | researchgate.net, nih.gov |

| Carbonyl Source | Carbon Monoxide (CO) gas | researchgate.net, researchgate.net |

| Oxidant | Oxygen (O₂) or Air | researchgate.net, researchgate.net |

| Nucleophile/Solvent | Alcohol (e.g., Methanol) | researchgate.net, researchgate.net |

Derivatization Strategies Utilizing the Amine Moiety

The primary amine group in this compound is a key site for a variety of chemical modifications, enabling the synthesis of a wide array of functionalized derivatives.

Reaction with Isocyanates and Isothiocyanates

The nucleophilic nature of the primary amine in this compound allows for straightforward reactions with electrophilic reagents like isocyanates and isothiocyanates, leading to the formation of ureas and thioureas, respectively.

The reaction of this compound with isocyanates readily affords propargylic ureas. This transformation is typically carried out by treating the amine with an appropriate isocyanate in a suitable solvent. For instance, the reaction of this compound with phenyl isocyanate in acetonitrile (B52724) proceeds efficiently to yield the corresponding propargylic urea (B33335). This reaction serves as the initial step in a one-pot synthesis of more complex heterocyclic structures.

Propargylic ureas derived from this compound are valuable intermediates for the synthesis of cyclic ureas through intramolecular hydroamidation. This cyclization process involves the addition of the N-H bond of the urea moiety across the alkyne's triple bond.

A notable application of the intramolecular hydroamidation of propargylic ureas is the synthesis of imidazolidin-2-ones. Research has demonstrated that this cyclization can be effectively catalyzed by a phosphazene base, such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). This organocatalytic approach offers excellent chemo- and regioselectivity, leading to the formation of five-membered cyclic ureas under ambient conditions and with remarkably short reaction times.

A one-pot synthesis has been developed where this compound is first reacted with an isocyanate, and the resulting propargylic urea undergoes in-situ cyclization. For example, the reaction of this compound with phenyl isocyanate, followed by the addition of BEMP, quantitatively yields the corresponding imidazol-2-one derivative within an hour. This efficient process highlights the utility of this compound as a precursor for the rapid construction of heterocyclic scaffolds.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reaction Time |

| This compound | Phenyl isocyanate | BEMP (10 mol%) | 4,4-Dimethyl-5-methylene-1-phenylimidazolidin-2-one | 62% | 1 h |

This table presents data on the one-pot synthesis of an imidazolidin-2-one derivative from this compound.

Intramolecular Hydroamidation for Cyclic Urea Formation

Synthesis of Imidazol-2-ones

The synthesis of imidazol-2-ones and their precursors, imidazolidin-2-ones, from this compound represents an efficient route to this important class of heterocycles. One notable method is the one-pot synthesis where this compound reacts with an isocyanate, such as phenyl isocyanate, in the presence of an organocatalyst. Current time information in Bangalore, IN. This reaction can proceed rapidly, yielding the target imidazol-2-one derivatives in high yields. For instance, the reaction with phenyl isocyanate has been shown to produce the corresponding imidazol-2-one quantitatively within an hour under ambient conditions. Current time information in Bangalore, IN.

Another approach involves the reaction of primary propargylamines like this compound with carbon dioxide (CO2). rsc.org In the presence of a catalyst, this reaction can lead to the formation of both linear urea derivatives and cyclic compounds like imidazolidin-2-ones. The reaction conditions, including temperature and the presence of a solvent, can influence the product distribution. For example, starting from this compound, both a linear urea and a cyclic urea derivative were isolated in nearly equimolar amounts. rsc.org

Organocatalysis in Cyclic Urea Synthesis (e.g., BEMP, TBD, MTBD)

Organocatalysis is pivotal in the synthesis of cyclic ureas from this compound. Strong, non-nucleophilic bases are particularly effective. Bicyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), have been successfully employed as catalysts for the fixation of CO2 with propargylamines to form urea derivatives. rsc.org These reactions can often be performed under solvent-free conditions. When this compound is reacted with CO2 using MTBD as the catalyst, it yields both a linear urea and a cyclic imidazolidinone. rsc.org

The phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) is another powerful organocatalyst for this type of transformation. In the one-pot synthesis of an imidazolinone derivative from this compound and phenyl isocyanate, using 10 mol % of BEMP resulted in a 62% yield, with the reaction completing in under a minute. Current time information in Bangalore, IN.

Table 1: Organocatalysts in Cyclic Urea Synthesis from this compound

| Catalyst | Reactants | Product Type | Yield | Reference |

| BEMP | This compound, Phenyl isocyanate | Imidazolinone | 62% | Current time information in Bangalore, IN. |

| MTBD | This compound, CO2 | Imidazolidinone & Linear Urea | 76% (combined) | rsc.org |

| TBD | Propargylamines, Primary amine, CO2 | Imidazolidin-2-one | N/A | rsc.org |

Mechanistic Studies of Hydroamidation (e.g., Allenamide Intermediates)

The intramolecular hydroamidation of propargylic ureas, formed in situ from propargylamines like this compound, is a key step in the formation of imidazol-2-ones. Current time information in Bangalore, IN. Mechanistic studies suggest that these reactions proceed through the activation of the alkyne moiety. researchgate.net In base-catalyzed scenarios, the reaction is believed to involve the formation of an allenamide intermediate. Current time information in Bangalore, IN.researchgate.net This highly reactive species is then susceptible to intramolecular nucleophilic attack by the urea nitrogen, leading to cyclization and the formation of the five-membered imidazol-2-one ring. Current time information in Bangalore, IN.

Experimental findings and DFT computations in related systems support the role of the catalyst in mediating proton transfer to activate the precursor, facilitating the formation of a reactive electrophilic intermediate that governs the selective product formation. researchgate.net The reaction pathway can be influenced by factors such as the catalyst used and the substitution pattern of the propargylamine (B41283). rsc.org

Formation of Thiazolidine (B150603) Derivatives

Thiazolidine derivatives are another class of heterocyclic compounds accessible from propargylamines. These syntheses often capitalize on the reactivity of the alkyne and amine functionalities in a tandem fashion.

Silica (B1680970) Gel Mediated Synthesis

An efficient and straightforward method for the synthesis of thiazolidine derivatives involves the reaction of propargylamines with isothiocyanates promoted by silica gel. researchgate.netnih.gov This method utilizes a tandem thioacylation-hydrosulfenylation sequence. The reaction between a propargylamine and an isothiocyanate in the presence of silica gel can afford substituted (Z)-2-imino-5-(Z)-ylidenethiazolidines in good to high yields. nih.gov The silica gel is thought to facilitate the reaction, providing a surface for the transformation to occur under mild conditions, often at room temperature. researchgate.netnih.gov This approach is valued for its operational simplicity and effectiveness in creating the thiazolidine scaffold from readily available starting materials. researchgate.net

Reaction with Thiourea (B124793)

The reaction of alkyne-containing precursors with thiourea is a well-established method for constructing sulfur-containing heterocycles, particularly thiazole (B1198619) derivatives.

Synthesis of Dihydrothiazole-2-amines

A direct synthetic route to 4-arylmethylidene-5,5-dimethyl-4,5-dihydrothiazole-2-amines involves the reaction of thiourea with 4-aryl-2-methylbut-3-yn-2-ols, which are structurally analogous to this compound. researchgate.net This reaction, typically conducted in refluxing pyridine (B92270), proceeds through the addition of thiourea to the alkyne followed by cyclization to form the dihydrothiazole ring system. researchgate.net While this specific example uses the tertiary alcohol, the methodology highlights a potent strategy for synthesizing dihydrothiazole-2-amines from the 2-methylbut-3-yne scaffold. The general Hantzsch thiazole synthesis, involving the reaction of α-haloketones with a thioamide like thiourea, provides further precedent for the formation of the 2-aminothiazole (B372263) core structure. nih.gov

Chemical Transformations and Reactivity of 2 Methylbut 3 Yn 2 Amine

Cyclization Pathways

Cyclization reactions of 2-methylbut-3-yn-2-amine and its derivatives are fundamental to its synthetic utility, providing access to five-membered ring systems. These transformations can proceed through several mechanistic routes, often with high degrees of selectivity.

The primary mode of cyclization for derivatives of this compound, such as propargylic ureas, is intramolecular hydroamidation. acs.orgresearchgate.net This process typically follows a 5-exo-dig cyclization pathway, where the nitrogen nucleophile attacks the internal carbon of the alkyne, leading to the formation of a five-membered ring. acs.orgresearchgate.net This mode is kinetically favored and is a common route for generating imidazolidin-2-ones. researchgate.net

In one-pot syntheses, this compound can react with carbon dioxide and another primary amine to yield imidazolidinone derivatives. For instance, its reaction with CO2 and n-butylamine, catalyzed by an organic superbase, furnishes the corresponding imidazolidinone in a 76% yield.

Another important cyclization mechanism involves radical pathways. Derivatives like N-Benzyl-N-(2-bromo-2,2-difluoroethyl)-2-methylbut-3-yn-2-amine undergo photoredox-catalyzed radical cyclization. nottingham.ac.uk This reaction proceeds via a 5-exo-trig cyclization, where a radical generated on the ethyl side chain attacks the alkyne group. nottingham.ac.uk

Computational studies, specifically Density Functional Theory (DFT), have provided deeper insights into these mechanisms. For the base-catalyzed formation of imidazolidin-2-ones from propargylic ureas, calculations support a pathway involving the cyclization of a deprotonated urea (B33335) intermediate. acs.orgresearchgate.net For the formation of the isomeric imidazol-2-ones, DFT studies suggest a different route involving a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then cyclizes. acs.orgresearchgate.net

The cyclization of this compound derivatives demonstrates a high degree of selectivity. In base-catalyzed hydroamidation reactions of propargylic ureas derived from this amine, excellent chemo- and regioselectivity are observed, favoring the 5-exo-dig pathway to produce five-membered imidazolidin-2-ones. acs.orgresearchgate.net

The substitution pattern on the propargylic amine derivative plays a crucial role in directing the reaction outcome. When propargylic ureas bearing a tertiary carbon alpha to the triple bond (as is the case for derivatives of this compound) are used, there is a selective formation of imidazol-2-ones. acs.org This indicates that after the initial cyclization, a formal double bond shift occurs from the exocyclic to the more stable endocyclic position. acs.org

While palladium catalysis can sometimes promote endo-dig cyclizations, this is more common for substrates with terminal triple bonds under specific oxidative carbonylation conditions. In radical cyclizations, the kinetic preference for the 5-exo transition state over the 6-endo alternative ensures the selective formation of five-membered rings. nottingham.ac.uk In cases where stereoisomers can be formed, such as with internal alkynes, the Z-isomer is often preferred, although complete stereocontrol is not always achieved. acs.org

Catalyzed Conversions

Catalysis is essential for activating this compound and its derivatives toward efficient and selective conversions. Both metal-based and metal-free catalytic systems have been successfully employed.

Metal-Organic Frameworks (MOFs) have emerged as effective heterogeneous catalysts for the transformations of propargyl amines. A novel porphyrin-based MOF, Fe-TCPP, has been shown to efficiently catalyze the conversion of CO2 and propargyl amines, including N-benzyl-2-methylbut-3-yn-2-amine, into oxazolidinones. rsc.org This reaction involves the cyclization of the amine with carbon dioxide, demonstrating the MOF's ability to facilitate C-N bond formation and CO2 fixation. rsc.org The catalyst provides a structured environment with active metal sites that promote the reaction.

Table 1: MOF-Catalyzed Conversion of N-Substituted this compound with CO₂

| Substrate | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|

| N-benzyl-2-methylbut-3-yn-2-amine | 3-benzyl-4,4-dimethyl-5-methyleneoxazolidin-2-one | Fe-TCPP | High | rsc.org |

| N-(4-nitrobenzyl)but-3-yn-2-amine | 4,4-dimethyl-5-methylene-3-(4-nitrobenzyl)oxazolidin-2-one | Fe-TCPP | High | rsc.org |

Organic superbases are highly effective catalysts for the cyclization reactions of this compound derivatives, particularly for the synthesis of imidazolidin-2-ones and imidazol-2-ones from propargylic ureas. acs.orgresearchgate.net These strong, non-nucleophilic bases facilitate the deprotonation of the urea nitrogen, which is a key step in initiating the intramolecular cyclization. acs.org

Several superbases have been screened, with their catalytic activity often correlating with their base strength (pKa). acs.org Bicyclic guanidines like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are effective, but the phosphazene base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) has proven to be the most active organocatalyst for these transformations, enabling reactions at room temperature with very short reaction times. acs.orgdoi.org

Table 2: Comparison of Organic Superbases in the Cyclization of Propargylic Urea 1a*

| Catalyst (5 mol%) | Time (h) | Yield of 2a (%) | Reference |

|---|---|---|---|

| BEMP | 1 | 98 | acs.org |

| MTBD | 1 | 82 | acs.org |

| BTMG | 3 | 67 | acs.org |

| DBU | 24 | 0 | acs.org |

| TMG | 24 | 0 | acs.org |

| None | 24 | 0 | acs.org |

*Reaction of N-(1,1-dimethyl-2-propyn-1-yl)-N'-phenylurea (1a) to form 1,5,5-trimethyl-4-methylene-3-phenylimidazolidin-2-one (2a) at room temperature. BEMP was found to be the most efficient catalyst.

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics provides a framework for optimizing reaction conditions and predicting outcomes. For the cyclization of this compound derivatives, the mechanism is highly dependent on the catalyst and reactants.

In the superbase-catalyzed cyclization of propargylic ureas, kinetic studies show that the reaction is remarkably fast, often completing in minutes at room temperature when a strong base like BEMP is used. acs.orgresearchgate.net The catalytic activity is directly linked to the pKa of the base; stronger bases like BEMP are more effective at deprotonating the urea, which is the rate-determining step, thus accelerating the subsequent intramolecular cyclization. acs.org DFT calculations have been instrumental in elucidating the reaction pathways, confirming that the formation of imidazol-2-ones proceeds through a distinct allenamide intermediate, which explains the observed regioselectivity. acs.orgresearchgate.net

In photoredox catalysis, the mechanism involves a single-electron transfer (SET) from an excited photocatalyst to the substrate, generating a radical intermediate that undergoes cyclization. nottingham.ac.uk The efficiency of this process depends on the redox potentials of the catalyst and the substrate. nottingham.ac.uk

Under palladium catalysis, mechanistic studies suggest that processes can involve steps like syn-amidopalladation of the alkyne, followed by further transformations. researchgate.net In other contexts, a carboxylate-assisted C-H activation mechanism, known as base-assisted intramolecular electrophilic substitution (BIES), has been proposed to explain the observed reactivity. uni-goettingen.de These varied mechanisms highlight the rich and complex reactivity of this compound, which can be finely tuned through the choice of catalyst and reaction conditions.

An in-depth examination of this compound reveals a compound with versatile chemical reactivity, primarily centered around its primary amine and terminal alkyne functional groups. This article explores its chemical transformations, including proposed reaction pathways, the role of intermediate species, and the significant influence of reaction conditions on its chemical behavior.

1 Proposed Reaction Pathways

The reactivity of this compound is characterized by the distinct chemistries of its primary amine and terminal alkyne moieties. The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, enabling it to participate in a variety of chemical transformations. libretexts.org

Key reaction pathways for the amine group include:

Reaction with Aldehydes and Ketones : As a primary amine, it reacts with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imine derivatives, also known as Schiff bases (compounds containing a C=N function), with the elimination of a water molecule. libretexts.org

Acylation Reactions : It readily reacts with acid chlorides and acid anhydrides to yield N-substituted amides. libretexts.orglibretexts.org Similarly, its reaction with sulfonyl chlorides under alkaline conditions produces sulfonamides. libretexts.org

Alkylation : The amine can undergo alkylation with halogenoalkanes. This can lead to a mixture of secondary and tertiary amines, and may proceed to form quaternary ammonium (B1175870) salts through exhaustive alkylation. libretexts.orglibretexts.org

The terminal alkyne group also offers avenues for reaction. While research specifically detailing the alkyne reactions of this compound is limited, the behavior of its structural analog, 2-methyl-3-butyn-2-ol (B105114), provides insight into potential pathways. For instance, 2-methyl-3-butyn-2-ol is utilized as a stable and safe equivalent of acetylene (B1199291) in reactions like the Sonogashira coupling and the Mannich reaction. researchgate.netnih.gov This suggests that the alkyne functionality in this compound could similarly participate in carbon-carbon bond-forming reactions.

Table 1: Summary of Proposed Reaction Pathways for this compound

| Reactant Class | Functional Group Involved | Product Class |

| Aldehydes/Ketones | Primary Amine | Imines (Schiff Bases) |

| Acid Chlorides | Primary Amine | Amides |

| Sulfonyl Chlorides | Primary Amine | Sulfonamides |

| Halogenoalkanes | Primary Amine | Secondary/Tertiary Amines, Quaternary Ammonium Salts |

2 Role of Intermediate Species

The reactions of this compound proceed through several key intermediate species which dictate the course and outcome of the transformation.

Hemiaminal (Carbinolamine) Intermediates : In the formation of imines from aldehydes or ketones, the initial nucleophilic attack by the amine on the carbonyl carbon forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.org This species is typically unstable and undergoes acid-catalyzed dehydration to yield the final imine product. libretexts.org

Ammonium Ions : Under acidic conditions, the basic amine group can be protonated to form an ammonium ion. libretexts.org This protonation renders the nitrogen's lone pair unavailable, making the molecule non-nucleophilic and thereby inhibiting its participation in nucleophilic reactions. libretexts.org Careful control of pH is therefore essential.

Quaternary Ammonium Salts : In exhaustive alkylation reactions with excess alkyl halides, the amine can be sequentially alkylated to form a quaternary ammonium salt. libretexts.org These salts themselves can be valuable intermediates for further reactions, such as the Hofmann elimination. libretexts.org

Table 2: Key Intermediates in the Reactions of this compound

| Reaction Type | Intermediate Species | Role |

| Imine Formation | Hemiaminal (Carbinolamine) | Precursor to imine; undergoes dehydration |

| Acid-Catalyzed Reactions | Ammonium Ion | Non-nucleophilic species; formation can inhibit reaction |

| Exhaustive Alkylation | Quaternary Ammonium Salt | Final product of alkylation; can be used in subsequent reactions |

3 Influence of Reaction Conditions (Solvent, Temperature, Additives)

The chemical transformations of this compound are highly sensitive to the reaction environment. The choice of solvent, operating temperature, and the presence of additives like catalysts or bases are critical factors in controlling reaction selectivity and yield.

Solvent: While specific solvent effects on this compound reactions are not extensively documented in the provided sources, general principles of amine chemistry apply. The solvent can influence nucleophilicity and the stability of intermediates. For the analogous compound 2-methyl-3-butyn-2-ol, water has been shown to influence reactivity in hydrogenation reactions. unil.ch

Temperature: this compound is stable under normal temperatures and pressures but should be kept away from excess heat and sources of ignition. It possesses a boiling point of 79-80 °C. sigmaaldrich.com Many of its reactions, such as acylation, can proceed rapidly at room temperature. libretexts.org However, thermal decomposition can generate toxic gases, including carbon monoxide and oxides of nitrogen.

Additives: The use of additives is crucial for directing the reactivity of this compound.

Acid/Base Catalysis : The pH of the reaction medium has a profound effect. For imine formation, the reaction rate is typically optimal near a pH of 5. libretexts.org At lower pH, the amine is deactivated by protonation, while at higher pH, the dehydration of the hemiaminal intermediate is not efficiently catalyzed. libretexts.org

Bases as Scavengers : In acylation reactions with acid chlorides, a base such as pyridine (B92270) or sodium hydroxide (B78521) is commonly added to neutralize the hydrochloric acid generated during the reaction. libretexts.org For alkylation reactions, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) can be employed to scavenge the acid produced without competing in the alkylation. libretexts.org

Incompatible Reagents : The compound is incompatible with strong oxidizing agents, acids, and acid chlorides, which can lead to vigorous or uncontrolled reactions.

Table 3: Influence of Reaction Conditions

| Condition | Influence and Considerations |

| Solvent | Can affect nucleophilicity and stability of intermediates. Water has been shown to affect reactivity in analogous compounds. unil.ch |

| Temperature | Stable at normal temperatures; avoid excess heat. Boils at 79-80 °C. sigmaaldrich.com Many reactions proceed at room temperature. libretexts.org |

| Additives | pH Control: Crucial for reactions like imine formation (optimal ~pH 5). libretexts.orgBases: Used to neutralize acid byproducts in acylation and alkylation reactions. libretexts.orgIncompatibilities: Avoid strong oxidizing agents, acids, and acid chlorides. |

Applications of 2 Methylbut 3 Yn 2 Amine and Its Synthesized Analogs

Medicinal Chemistry and Drug Discovery

The utility of 2-methylbut-3-yn-2-amine in medicinal chemistry is extensive. pubcompare.ai It serves as a key intermediate in the synthesis of a wide range of compounds, including nitrogen-containing heterocycles, which are prominent scaffolds in many clinically used drugs. pubcompare.aie3s-conferences.org

Synthesis of Bioactive Heterocycles

Heterocyclic compounds are fundamental to medicinal chemistry, with a significant number of drugs on the market containing these structural motifs. e3s-conferences.orge3s-conferences.org this compound is a valuable precursor for synthesizing various bioactive heterocyclic systems. pubcompare.ai Its amine and alkyne functionalities allow for participation in cyclization reactions to form rings containing nitrogen and other heteroatoms. These heterocyclic structures are often associated with a broad spectrum of pharmacological activities. e3s-conferences.orgnih.gov For instance, the synthesis of thiazolidine (B150603) derivatives, a class of five-membered heterocyclic compounds, can be achieved using precursors derived from or analogous to this compound. e3s-conferences.orgresearchgate.net

Development of Enzyme Inhibitors (e.g., IDO1 inhibitors)

Enzyme inhibition is a crucial strategy in drug design, and derivatives of this compound have shown potential in this area. nih.gov One notable target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. nih.gov Overexpression of IDO1 is linked to various diseases, including cancer, by promoting immune tolerance in the tumor microenvironment. nih.govnih.gov Therefore, inhibiting IDO1 is a promising approach in cancer immunotherapy. nih.govnih.gov While direct examples of this compound as an IDO1 inhibitor are not prevalent in the provided search results, the synthesis of novel compounds for enzyme inhibition often involves versatile building blocks like it. The development of dual-target inhibitors, for example, those targeting both IDO1 and other enzymes, is an active area of research where such synthons could be employed. nih.gov

Antiproliferative and Anticancer Activity

The search for new anticancer agents is a major focus of medicinal chemistry. Analogs and derivatives synthesized from or inspired by the structure of this compound have demonstrated antiproliferative activity against various cancer cell lines. nih.govmdpi.com For example, tricyclic alkaloid-like compounds, which can be synthesized in a few steps, have shown selective activity against aggressive breast cancer cell lines like MDA-MB-231. nih.gov One such compound, designated 2c, exhibited an IC50 of 7.9 μM for this cell line and was found to induce apoptosis in a dose-dependent manner. nih.gov Furthermore, other synthesized compounds have displayed broad anti-cancer activity with selectivity against leukemia, colon, melanoma, and breast cancer cell lines. nih.gov

| Compound/Analog | Cancer Cell Line | Activity |

| Tricyclic alkaloid-like compound 2c | MDA-MB-231 (Breast Cancer) | IC50: 7.9 μM, selective activity. nih.gov |

| Tricyclic alkaloid-like compound 3 | Various (Leukemia, Colon, Melanoma, Breast) | Broad anti-cancer activity. nih.gov |

| Schiff–benzimidazole hybrid 3e | A549 (Lung Cancer) | GI50: 3.58 ± 0.53 µM. mdpi.com |

| Schiff–benzimidazole hybrid 3e | NCI-H460 (Lung Cancer) | GI50: 1.71 ± 0.17 µM. mdpi.com |

| Schiff–benzimidazole hybrid 3g | A549 (Lung Cancer) | GI50: 1.88 ± 0.35 µM. mdpi.com |

| Schiff–benzimidazole hybrid 3g | NCI-H460 (Lung Cancer) | GI50: 0.85 ± 0.24 µM. mdpi.com |

| Indole/1,2,4-triazole hybrid 7i | Various | IC50 (Tubulin polymerization): 3.03 ± 0.11 µM. mdpi.com |

Neuroprotective Agents

Neuroprotective agents are compounds that can help protect neurons from injury or degeneration. Research into the development of such agents is crucial for addressing neurodegenerative diseases. While the direct use of this compound in this context is not explicitly detailed, its role as a synthetic building block is relevant. For instance, the selective mGlu2/3 receptor agonist LY379268 has demonstrated neuroprotective effects in models of global ischemia. nih.gov The synthesis of complex molecules like LY379268 often relies on versatile starting materials to construct the desired chemical architecture. The structural features of this compound make it a candidate for incorporation into synthetic pathways for novel neuroprotective compounds.

Anti-HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The HIV-1 reverse transcriptase (RT) is a key enzyme in the replication of the virus and a major target for antiviral drugs. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to a site on the RT distinct from the active site, causing a conformational change that inhibits its function. nih.govnih.gov The development of novel NNRTIs is an ongoing effort to combat drug resistance. nih.gov N-aminoimidazoles (NAIMs) are a class of compounds that have been shown to inhibit the replication of both wild-type and drug-resistant strains of HIV-1. nih.gov The synthesis of novel NAIM analogs often involves multi-step processes where versatile building blocks are essential. Although a direct synthetic link to this compound isn't specified in the provided results, its functional groups are amenable to the types of reactions used to create complex heterocyclic systems found in many NNRTIs.

Thiazolidine and Imidazolidinone Derivatives in Pharmaceutical Research

Thiazolidine and imidazolidinone are five-membered heterocyclic rings that are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active compounds. e3s-conferences.orgnih.gov

Thiazolidine Derivatives: Thiazolidine, containing a sulfur and a nitrogen atom in the ring, is a core structure in numerous compounds with diverse pharmacological activities, including antimicrobial, anti-diabetic, anti-cancer, and anti-HIV properties. e3s-conferences.orge3s-conferences.org The synthesis of various thiazolidine derivatives allows for the exploration of structure-activity relationships and the optimization of therapeutic effects. e3s-conferences.orgresearchgate.net

Imidazolidinone Derivatives: Imidazolidinone is another important heterocyclic scaffold in pharmaceutical research. While not as extensively covered in the search results as thiazolidines, imidazolidinone derivatives are also known to possess a range of biological activities. The synthesis of these heterocycles can be achieved through various chemical strategies, and the use of versatile building blocks is key to creating diverse libraries of compounds for screening.

The table below summarizes some of the reported pharmacological activities of thiazolidine derivatives, highlighting their broad therapeutic potential.

| Pharmacological Activity |

| Anti-microbial. e3s-conferences.orge3s-conferences.org |

| Anti-diabetic. e3s-conferences.orge3s-conferences.org |

| Anti-cancer. e3s-conferences.orge3s-conferences.org |

| Anti-inflammatory. e3s-conferences.orge3s-conferences.org |

| Analgesic. e3s-conferences.org |

| Anti-convulsant. e3s-conferences.org |

| Anti-HIV. e3s-conferences.org |

Catalysis and Materials Science

The dual functionality of this compound serves as a cornerstone for its application in the development of specialized ligands for catalysis and as a monomer for the synthesis of functional polymers.

Ligand Precursors in Catalysis

Primary amines are well-established precursors for the synthesis of Schiff base ligands, which are of significant interest in coordination chemistry and catalysis. nih.govresearchgate.net The reaction of a primary amine with an aldehyde or ketone results in the formation of an imine or azomethine group (>C=N–), which can coordinate to metal ions. nih.govresearchgate.net These Schiff base metal complexes have been extensively studied for their catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

While specific research detailing Schiff bases derived directly from this compound is not extensively documented in readily available literature, the general principle of Schiff base formation is broadly applicable. The primary amine group of this compound can readily undergo condensation with a suitable carbonyl compound to yield a Schiff base ligand. The resulting ligand would possess both the imine nitrogen and the terminal alkyne group as potential coordination sites, allowing for the formation of mono- or polynuclear metal complexes with potentially novel catalytic properties. The steric bulk provided by the gem-dimethyl group on the carbon adjacent to the nitrogen may also influence the coordination geometry and reactivity of the resulting metal complexes.

Building Blocks for Functional Polymers

The presence of a primary amine and a terminal alkyne group makes this compound a versatile monomer for the synthesis of functional polymers. The amine functionality allows for its incorporation into polymer backbones through reactions such as polyamidation. The reaction of a diamine with a diacid chloride is a common method for synthesizing polyamides. commonorganicchemistry.comlumenlearning.comyoutube.comhud.ac.ukchemguide.co.uk Similarly, this compound can be reacted with di- or poly-functional acid chlorides or other electrophilic monomers to produce polymers bearing the propargyl group as a pendant functionality.

These pendant alkyne groups can then be used for post-polymerization modifications via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the introduction of a wide variety of functional groups onto the polymer chain, leading to materials with tailored properties for specific applications. google.com For instance, such functionalized polymers could find use in drug delivery, as coatings, or as advanced materials with specific optical or electronic properties.

Furthermore, the development of amine-functional polymers is an active area of research, with applications as curing agents, in coatings, and for the encapsulation of active substances. google.com The incorporation of this compound into such polymer systems could impart unique characteristics due to the presence of the alkyne moiety.

Agrochemical Applications

A significant and well-documented application of this compound is in the synthesis of herbicides, most notably propyzamide (B133065).

Use in Herbicides (e.g., Propyzamide)

Propyzamide is a selective, systemic, pre-emergence and post-emergence herbicide used to control a wide range of annual and perennial grasses and some broadleaf weeds in various crops. nih.gov The chemical name for propyzamide is 3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide, which clearly indicates that this compound is a key precursor in its synthesis. nih.gov

The synthesis of propyzamide involves the reaction of this compound (also referred to as 3-amino-3-methyl butyne in some literature) with 3,5-dichlorobenzoyl chloride. nih.govgoogle.com This is a classic example of an acylation reaction, where the primary amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. commonorganicchemistry.comlumenlearning.comyoutube.comchemguide.co.uk The reaction is typically carried out in the presence of a base to neutralize the HCl formed. google.com

A Chinese patent describes a method for synthesizing propyzamide by reacting 3-amino-3-methyl butyne with 3,5-dichlorobenzoyl chloride in a solvent like methanol, with the pH maintained between 8 and 10 using an alkaline substance such as potassium hydroxide (B78521). google.com The resulting propyzamide can then be purified by filtration, drying, and recrystallization. google.com

The structural and electronic properties of propyzamide, including the presence of the dichlorinated benzene (B151609) ring and the dimethylpropynyl group, are crucial for its herbicidal activity. The crystal structure of 3,5-dichloro-N-(2-methylbut-3-yn-2-yl)benzamide has been determined, providing insight into its molecular conformation. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has proven to be a valuable tool in understanding the electronic structure and reactivity of 2-methylbut-3-yn-2-amine and its derivatives.

DFT calculations have been instrumental in clarifying the reaction mechanisms where this compound is a precursor. For instance, in the synthesis of imidazolidin-2-ones and imidazol-2-ones from propargylic ureas, DFT studies at the ωB97X-D/6-31+G(d,p) level of theory with a solvent model were used to investigate the reaction pathways. acs.orgresearchgate.net In this research, this compound served as a starting material for the formation of a propargylic urea (B33335), which then underwent a base-catalyzed intramolecular hydroamidation. acs.orgresearchgate.net The computational results supported a non-assisted cyclization of the deprotonated urea in the formation of imidazolidin-2-ones and pointed to the involvement of an allene (B1206475) intermediate in the pathway to imidazol-2-ones. acs.orgresearchgate.net

Another study developed Quantitative Structure-Toxicity Relationship (QSTR) models for a range of aliphatic compounds, including 1,1-dimethylpropargylamine, using conceptual DFT. This approach uses DFT-based descriptors to predict the toxicity of molecules. arxiv.orgresearchgate.net

The energetic profiles of reactions involving derivatives of this compound have been computationally explored to understand reaction feasibility and selectivity. In the study of the base-catalyzed cyclization of propargylic ureas, DFT calculations provided the Gibbs free energy values for the proposed reaction routes. acs.orgresearchgate.net This allowed for the determination of the most feasible mechanism for the formation of the resulting heterocyclic structures. acs.orgresearchgate.net

A conceptual DFT study calculated key energetic descriptors for 1,1-dimethylpropargylamine to correlate with its toxicity. The following table summarizes some of the calculated parameters.

| Descriptor | Value |

| Global Electrophilicity (ω) | 0.6681 |

| Vertical Ionization Potential | -0.8289 |

| Vertical Electron Affinity | 5 |

| Reference | arxiv.orgresearchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations have been employed to predict and analyze the interactions of this compound and its derivatives with biological targets.

In a study on aminated quinolinequinones as potential antibacterial agents, molecular docking was used to investigate the binding modes of various amines, including 1,1-dimethylpropargylamine, to target proteins. acs.org While the primary focus was on the larger quinone structures, the inclusion of 1,1-dimethylpropargylamine in the analysis suggests its utility as a fragment or reference compound in understanding ligand-protein interactions. acs.org Another study on bioactive secondary metabolites from a marine-derived fungus used molecular docking to show a strong binding affinity of one of its isolated compounds to NF-κB p65. researchgate.net

The analysis of binding modes helps in understanding how a ligand orients itself within a protein's active site. For the aminated quinolinequinones, docking studies helped to predict the predominant binding modes of the synthesized ligands. acs.org Although detailed binding mode analysis for this compound itself is not extensively reported, its derivatives have been subject to such computational scrutiny.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are pivotal in establishing Structure-Activity Relationships, which correlate a molecule's chemical structure with its biological activity.

For this compound, a conceptual DFT approach was used to develop QSTR models for predicting the toxicity of aliphatic compounds on Tetrahymena pyriformis. arxiv.orgresearchgate.net In this study, global electrophilicity was identified as a significant descriptor in two-parameter models, improving the predictive power over single-parameter models based on the number of atoms. arxiv.orgresearchgate.net The study highlighted the utility of DFT-derived descriptors in understanding the toxic behavior of molecules like 1,1-dimethylpropargylamine. arxiv.orgresearchgate.net

The following table presents data from the QSTR study for 1,1-dimethylpropargylamine and related compounds.

| Compound | Global Electrophilicity (ω) | Vertical Ionization Potential | Number of Atoms | pIGC50 (obs) | pIGC50 (calc) |

| 1,1-Dimethylpropargylamine | 0.6681 | -0.8289 | 5 | -0.9104 | -0.785 |

| 2-Methoxyethylamine | 0.6585 | -0.8568 | 3 | -1.7903 | -1.007 |

| 3-Methoxypropylamine | 0.6608 | -0.8478 | 4 | -1.7725 | -0.895 |

| 3-Ethoxypropylamine | 0.6592 | -0.8478 | 5 | -1.7027 | -0.784 |

| Reference | arxiv.org |

Analytical and Characterization Techniques in Research on 2 Methylbut 3 Yn 2 Amine

Spectroscopic Characterization

Spectroscopy is the cornerstone for elucidating the molecular structure of 2-methylbut-3-yn-2-amine. Each method provides unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to each type of non-equivalent proton in the molecule. The integration of these signals confirms the ratio of protons in their respective environments. The expected chemical shifts are influenced by the electronic environment of the protons. For instance, the protons of the two methyl groups are equivalent and typically appear as a sharp singlet, while the alkynyl proton is found further downfield due to the deshielding effect of the triple bond. The amine protons often present as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the methyl carbons, the quaternary carbon attached to the amine group, and the two sp-hybridized carbons of the alkyne. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, allowing for clear differentiation of the carbon atoms. docbrown.infodocbrown.info

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for the functional groups present.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -C(CH₃)₂ | ~1.3 | Singlet (s) | Six equivalent protons from two methyl groups. |

| ¹H | -NH₂ | ~1.5 (variable) | Broad Singlet (br s) | Shift and broadening can vary with solvent and concentration. |

| ¹H | -C≡CH | ~2.3 | Singlet (s) | Proton attached to the sp-hybridized carbon. |

| ¹³C | -C(CH₃)₂ | ~30 | Equivalent methyl carbons. | |

| ¹³C | -C(CH₃)₂ | ~45 | Quaternary carbon attached to the nitrogen. | |

| ¹³C | -C≡CH | ~70 | sp-hybridized carbon. | |

| ¹³C | -C≡CH | ~85 | sp-hybridized carbon attached to the proton. |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₉N), the molecular weight is 83.13 g/mol . sigmaaldrich.com

MS: In a standard mass spectrum, this compound would exhibit a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 83. Analysis of the fragmentation pattern provides further structural evidence.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. The precise mass of C₅H₉N would be compared against the experimentally measured value to verify the composition.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of this compound samples and for monitoring its presence in complex reaction mixtures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features. wpmucdn.com

The primary amine (R-NH₂) group gives rise to two distinct stretching vibrations in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric N-H stretches. orgchemboulder.com A bending vibration for the N-H bond is also typically observed around 1650-1580 cm⁻¹. orgchemboulder.com The terminal alkyne group is identified by a sharp, moderate C≡C-H stretching band near 3300 cm⁻¹ and a weaker C≡C triple bond stretching band in the 2140-2100 cm⁻¹ region. wpmucdn.com The presence of C-H bonds in the methyl groups results in stretching absorptions around 2960-2850 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |

| C≡C-H (Terminal Alkyne) | Stretch | ~3300 | Sharp, Medium |

| C-H (sp³) | Stretch | 2960 - 2850 | Medium to Strong |

| C≡C (Alkyne) | Stretch | 2140 - 2100 | Weak, Sharp |

| N-H (Primary Amine) | Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

Chromatographic Purification Methods

Chromatographic techniques are essential for the isolation and purification of this compound from starting materials, byproducts, and solvents after its synthesis.

Column chromatography is a standard and widely used method for purifying chemical compounds. samacheerkalvi.guru However, purifying amines like this compound on standard silica (B1680970) gel can be challenging. biotage.com The basic nature of the amine group leads to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica, which can result in poor separation, peak tailing, and sometimes irreversible adsorption of the compound onto the column. biotage.combiotage.com

To overcome these issues, several strategies are employed:

Use of a Basic Modifier: A common approach is to add a small amount of a volatile base, such as triethylamine (B128534) (TEA) or ammonia (B1221849), to the eluent (mobile phase). biotage.com This base competes with the target amine for the acidic sites on the silica, reducing unwanted interactions and allowing the compound to elute more cleanly.

Amine-Functionalized Silica: An alternative is to use a stationary phase that is less acidic, such as alumina, or to use commercially available amine-functionalized silica gel. biotage.com These specialized stationary phases have a less acidic surface, which minimizes the strong interactions with basic compounds and often leads to significantly improved separation. biotage.com

Table 3: Typical Column Chromatography Systems for Amine Purification

| Stationary Phase | Typical Mobile Phase System | Rationale |

|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate (B1210297) with ~1% Triethylamine (TEA) | TEA neutralizes acidic sites on silica, preventing peak tailing. biotage.com |

| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Provides a non-acidic surface, ideal for separating basic compounds without additives. biotage.com |

| Alumina (Basic or Neutral) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Less acidic alternative to silica gel. |

X-ray Diffraction Analysis (e.g., Single-Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. This technique involves directing X-rays onto a well-ordered single crystal of the compound. The diffraction pattern of the X-rays provides precise information about the atomic positions, bond lengths, and bond angles within the crystal lattice.

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray analysis would require crystallization at low temperatures or the formation of a solid derivative, such as a salt (e.g., a hydrochloride or tartrate salt). While this technique provides unparalleled structural detail, there is no readily available single-crystal X-ray diffraction data for this compound in the surveyed scientific literature.

Advanced in situ Characterization Techniques

The study of chemical reactions as they occur, without the need for sample extraction, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For a compound like this compound, which possesses both a reactive terminal alkyne and a primary amine group, advanced in situ characterization techniques are indispensable for understanding its behavior in various chemical transformations. These real-time monitoring methods allow for the continuous collection of data, offering a dynamic picture of the chemical system.

While specific published research focusing on the in situ analysis of this compound is limited, the principles of established techniques are directly applicable. Methodologies such as in situ Fourier Transform Infrared (FTIR) Spectroscopy and in situ Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for tracking the concentration changes of reactants, products, and intermediates. rsc.orgresearchgate.net

In situ Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a robust technique for monitoring reactions involving changes in functional groups. rsc.orgmdpi.com By inserting a probe directly into the reaction vessel, spectra can be recorded continuously, revealing the progress of the reaction in real-time. researchgate.net For this compound, this technique would be particularly useful for observing reactions at the alkyne and amine sites.

The key vibrational modes of this compound are well-defined and can be tracked to monitor its consumption. For instance, in a hypothetical addition reaction across the triple bond, the disappearance of the characteristic alkyne C≡C and ≡C-H stretching frequencies would signify the progress of the reaction. Simultaneously, the appearance of new bands corresponding to the product would be observed.

Table 1: Hypothetical In Situ FTIR Data for a Reaction of this compound

This interactive table illustrates how the intensity of key infrared bands might change over time during a hypothetical reaction where this compound is a reactant.

| Time (minutes) | ≡C-H Stretch (cm⁻¹) Absorbance | C≡C Stretch (cm⁻¹) Absorbance | N-H Bend (cm⁻¹) Absorbance | Product C=C Stretch (cm⁻¹) Absorbance |

| 0 | 1.00 | 0.85 | 0.95 | 0.00 |

| 10 | 0.75 | 0.64 | 0.95 | 0.25 |

| 20 | 0.50 | 0.42 | 0.95 | 0.50 |

| 30 | 0.25 | 0.21 | 0.95 | 0.75 |

| 40 | 0.05 | 0.04 | 0.95 | 0.95 |

| 50 | 0.00 | 0.00 | 0.95 | 1.00 |

Note: Data are illustrative to demonstrate the application of the technique.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ or flow NMR spectroscopy offers detailed structural information about molecules in solution as a reaction proceeds. rsc.orgnih.gov This technique is highly effective for identifying and quantifying all soluble species in a reaction mixture, including transient intermediates that might not be detectable by other methods. utexas.edu

For a reaction involving this compound, ¹H NMR spectroscopy would allow for the monitoring of the distinct proton signals of the molecule. The disappearance of the acetylenic proton signal or shifts in the signals of the methyl protons would provide a clear indication of the reaction's progress. This method is particularly powerful for distinguishing between different isomers that may form during a reaction.

Table 2: Hypothetical In Situ ¹H NMR Data for a Reaction of this compound

This interactive table shows the expected chemical shifts for the protons of this compound and how their integrals might change during a hypothetical reaction.

| Time (minutes) | Alkyne-H (s) Integral | Methyl-H (s) Integral | Amine-H (s) Integral | Product-H (various) Integral |

| 0 | 1.0 | 6.0 | 2.0 | 0.0 |

| 15 | 0.6 | 6.0 | 2.0 | 2.4 |

| 30 | 0.3 | 6.0 | 2.0 | 4.8 |

| 45 | 0.1 | 6.0 | 2.0 | 6.4 |

| 60 | 0.0 | 6.0 | 2.0 | 7.0 |

Note: Data are illustrative. Chemical shifts are relative to a standard. Integrals are normalized to the starting material.

The application of these advanced in situ techniques would provide a comprehensive understanding of the reactivity of this compound. The data obtained from such studies are crucial for optimizing reaction conditions, maximizing yields, and elucidating complex reaction mechanisms.

Future Directions and Outlook in 2 Methylbut 3 Yn 2 Amine Research

Exploration of New Catalytic Systems for Sustainable Synthesis

The synthesis of propargylamines, including 2-methylbut-3-yn-2-amine, is a central theme in organic chemistry, with a continuous drive for greener and more efficient methods. rsc.orgnih.gov Future research is intensely focused on developing novel catalytic systems that offer high yields, selectivity, and sustainability.

A primary area of investigation involves the refinement of metal-based catalysts. Copper-catalyzed reactions, particularly A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions, are well-established for producing propargylamines. researchgate.net The future direction lies in creating more robust and reusable copper catalysts, such as copper nanoparticles supported on materials like titanium dioxide (CuNPs/TiO₂) or immobilized on biocomposites like chitosan (B1678972). nih.govrsc.org These heterogeneous catalysts are easier to separate from the reaction mixture, allowing for recycling and reducing metal waste. researchgate.netrsc.org Research also explores other transition metals like palladium, silver, and nickel, often supported on materials like zeolites, to catalyze the synthesis under mild, and sometimes solvent-free, conditions. nih.govorganic-chemistry.org

Another promising frontier is the development of metal-free catalytic systems. nih.gov Organocatalysts are being explored to avoid the cost and potential toxicity associated with residual metals in the final products, which is particularly crucial for pharmaceutical applications. researchgate.net The development of efficient, enantioselective methods is also a key goal, enabling the synthesis of chiral propargylamines for use in asymmetric synthesis. nih.govnih.gov

Table 1: Emerging Catalytic Strategies for Propargylamine (B41283) Synthesis

| Catalytic Approach | Catalyst Example | Key Advantages | Research Focus | Relevant Findings |

|---|---|---|---|---|

| Heterogeneous Catalysis | Copper-immobilized on chitosan rsc.org | Recyclable, reduced metal leaching, stable. | Developing robust, reusable catalysts for A³ coupling reactions. | Catalyst can be recycled for up to four cycles with good to high yields (50-94%). rsc.org |

| Nanoparticle Catalysis | CuNPs/TiO₂ rsc.orgnih.gov | High surface area, high reactivity, solvent-free conditions. | Optimizing catalyst loading and reaction conditions for efficiency. | Effective at 0.5 mol% loading under solvent-free conditions, yielding moderate to excellent results. rsc.orgnih.gov |

| Cooperative Catalysis | B(C₆F₅)₃ / Organocopper complex nih.gov | High efficiency and selectivity for C-H activation. | Late-stage functionalization of complex bioactive molecules. | Enables direct conversion of N-alkylamines to N-propargylamines with high selectivity. nih.gov |

| Metal-Free Catalysis | Organocatalysts researchgate.net | Avoids metal contamination, lower toxicity. | Designing efficient metal-free multicomponent reactions. | A growing area aiming for more environmentally benign synthesis routes. nih.govresearchgate.net |

Discovery of Novel Bioactive Derivatives with Enhanced Efficacy